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molecular formula C7H8BrNOS B8492158 N-(4-Bromophenyl)methanesulfinamide

N-(4-Bromophenyl)methanesulfinamide

Cat. No. B8492158
M. Wt: 234.12 g/mol
InChI Key: IXNICKWMYNPXLN-UHFFFAOYSA-N
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Patent
US09422312B2

Procedure details

A solution of methanesulfinyl chloride (2.06 g) in dichloromethane (20 mL) is added drop wise to an ice-cooled mixture of 4-bromoaniline (3.00 g) and N,N-diisopropylethylamine (10.63 mL) in dichloromethane (20 mL). The reaction mixture is allowed to warm to room temperature and stirred for 5 h. Water is added to the mixture and the organic phase is separated, washed with water, dried over MgSO4, and concentrated in vacuo. The residue is chromatographed on silica gel (cyclohexane/ethyl acetate 50:500:100) to give the title compound. LC (method 1): tR=0.82 min; Mass spectrum (ESI+): m/z=234, 236 [M+H]+.
Quantity
2.06 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10.63 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)=[O:3].[Br:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1.C(N(CC)C(C)C)(C)C.O>ClCCl>[Br:5][C:6]1[CH:12]=[CH:11][C:9]([NH:10][S:2]([CH3:1])=[O:3])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
CS(=O)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
10.63 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (cyclohexane/ethyl acetate 50:500:100)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)NS(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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